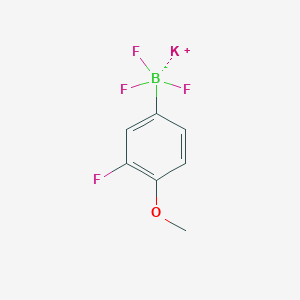

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(3-fluoro-4-methoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF4O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHFABRJAPVXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)OC)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF4KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635788 | |

| Record name | Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-62-0 | |

| Record name | Borate(1-), trifluoro(3-fluoro-4-methoxyphenyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate

This technical guide provides a comprehensive overview of the synthesis of potassium (3-fluoro-4-methoxyphenyl)trifluoroborate, a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Potassium organotrifluoroborates are a class of highly stable and versatile organoboron compounds. They are crystalline solids that are stable in the presence of air and moisture, making them advantageous alternatives to the more sensitive boronic acids.[1][2] Their enhanced stability and reactivity profile have led to their widespread use in various carbon-carbon bond-forming reactions.[2][3][4] The synthesis of this compound is of significant interest due to the prevalence of the fluoro- and methoxy-substituted phenyl moiety in many biologically active molecules.

General Synthesis Pathway

The most common and straightforward method for the preparation of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[1][5][6][7] This reaction proceeds by the displacement of the boronic acid's hydroxyl groups with fluoride ions, forming the stable trifluoroborate salt.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of potassium aryltrifluoroborates from arylboronic acids.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the synthesis of analogous potassium aryltrifluoroborates.[9] Researchers should optimize the conditions for the specific substrate.

Materials:

-

(3-fluoro-4-methoxyphenyl)boronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Distilled Water (H₂O)

-

Acetone

-

Diethyl ether

Procedure:

-

Dissolution of Starting Material: In a suitable reaction vessel, dissolve (3-fluoro-4-methoxyphenyl)boronic acid in methanol.

-

Preparation of KHF₂ Solution: In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride.

-

Reaction: To the stirred solution of the boronic acid, add the aqueous KHF₂ solution. A precipitate should form upon addition.

-

Reaction Time: Allow the mixture to stir at room temperature for a specified period, typically ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Isolation of Product: After the reaction is complete, collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid sequentially with cold methanol, acetone, and diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound as a white crystalline solid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of various potassium aryltrifluoroborates from their corresponding boronic acids, which can be considered representative for the synthesis of this compound.

| Starting Boronic Acid | Equivalents of KHF₂ | Solvent System | Reaction Time | Yield (%) | Reference |

| 1-Naphthaleneboronic acid | 3.0 | Methanol/Water | 20 min | 95 | [9] |

| 4-Fluorophenyl boronic acid | 3.0 | Chloroform/Water | 2.5 h | Not specified | [10] |

| General Arylboronic acids | Not specified | Methanol/Water | Not specified | Good to Excellent | [5] |

Signaling Pathway Diagram (Illustrative for Suzuki-Miyaura Coupling)

While the synthesis itself does not involve a signaling pathway, the primary application of the product is in palladium-catalyzed cross-coupling reactions. The following diagram illustrates a simplified catalytic cycle for the Suzuki-Miyaura reaction, where the synthesized potassium aryltrifluoroborate would serve as the organoboron reagent.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound from its corresponding boronic acid and potassium hydrogen difluoride is a robust and efficient method. The resulting product is a stable, easy-to-handle solid that serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. The provided protocol and data offer a solid foundation for researchers to successfully synthesize this and related potassium aryltrifluoroborate compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate, a member of the increasingly important class of organotrifluoroborate salts, serves as a versatile and stable reagent in modern organic synthesis. Its unique electronic and structural properties, conferred by the fluorine and methoxy substituents on the phenyl ring, make it a valuable building block, particularly in the construction of complex molecules relevant to pharmaceutical and materials science research. This guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, and applications, with a focus on its utility in cross-coupling reactions.

Physicochemical Properties

This compound is a white crystalline solid that exhibits enhanced stability to both air and moisture compared to its boronic acid counterpart, simplifying its handling and storage. This inherent stability makes it an attractive reagent in a variety of synthetic transformations.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 850623-62-0 | [1] |

| Molecular Formula | C₇H₆BF₄KO | [2] |

| Molecular Weight | 232.02 g/mol | [2] |

| Appearance | White to off-white solid | General observation for aryltrifluoroborates |

| Melting Point | Data not available. For analogous compounds: Potassium (4-methoxyphenyl)trifluoroborate >300 °C[3]; Potassium (3-methoxyphenyl)trifluoroborate 180 °C.[4] | |

| Solubility | Generally soluble in polar organic solvents such as methanol, acetone, and acetonitrile.[5] Limited solubility in less polar solvents like diethyl ether and hydrocarbons. | |

| Stability | Air and moisture stable. Can be stored for extended periods without significant decomposition. |

Synthesis and Characterization

The most common and efficient method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[6]

Synthetic Workflow

The synthesis of this compound from its corresponding boronic acid is a straightforward process.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

Materials:

-

3-fluoro-4-methoxyphenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Diethyl ether (for washing)

Procedure:

-

In a flask, dissolve 3-fluoro-4-methoxyphenylboronic acid in a minimal amount of methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 3 equivalents).

-

Slowly add the KHF₂ solution to the stirred solution of the boronic acid at room temperature.

-

A white precipitate should form upon addition. Continue stirring the mixture for 1-2 hours at room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then with diethyl ether to remove any unreacted starting material and byproducts.

-

Dry the resulting white solid under vacuum to yield this compound.

Characterization Methods

The structure and purity of the synthesized compound are typically confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Characterization Data (Predicted and Analogous Compounds)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (6-8 ppm), Methoxy protons (~3.9 ppm). |

| ¹³C NMR | Aromatic carbons (110-160 ppm), Methoxy carbon (~56 ppm). The carbon attached to boron will show a broad signal. |

| ¹⁹F NMR | A signal for the fluorine on the aromatic ring and a broader signal for the BF₃ group. |

| ¹¹B NMR | A characteristic signal for the tetracoordinate boron atom. |

| HRMS (ESI-) | The [M-K]⁻ anion is observed, allowing for accurate mass determination of the trifluoroborate species.[7] |

Reactivity and Applications

This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These salts are considered "protected" forms of boronic acids, exhibiting enhanced stability while retaining their reactivity under the appropriate catalytic conditions.[8]

Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other coupled products.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Phosphine ligand (e.g., SPhos, RuPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

To a reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2-3 equiv.).

-

Add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

-

Degas the solvent mixture (e.g., 10:1 Toluene/Water) and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Applications in Drug Discovery

The (3-fluoro-4-methoxyphenyl) moiety is present in a number of biologically active molecules. The introduction of a fluorine atom can modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. Therefore, this compound serves as a key building block for the synthesis of novel drug candidates. While no specific signaling pathways have been directly attributed to this compound, its utility in synthesizing analogs of known bioactive molecules is of significant interest to medicinal chemists.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Potassium (3-Methoxyphenyl)trifluoroborate | C7H7BF3KO | CID 23697282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Potassium (3-Methoxyphenyl)trifluoroborate | 438553-44-7 | TCI EUROPE N.V. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - Potassium (3-methoxyphenyl)trifluoroborate (C7H7BF3O) [pubchemlite.lcsb.uni.lu]

- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

Structure and Bonding in Aryltrifluoroborate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium aryltrifluoroborates, often abbreviated as ArBF₃K, are a class of organoboron compounds that have garnered significant attention in synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their superior stability to air and moisture compared to their boronic acid counterparts makes them highly valuable reagents in academic and industrial laboratories, including for the synthesis of complex molecules in drug discovery programs. This guide provides an in-depth analysis of the structure, bonding, and characterization of these versatile salts, supplemented with experimental protocols and mechanistic diagrams.

Molecular Structure and Bonding

Aryltrifluoroborate salts consist of a tetracoordinate boron atom covalently bonded to one aryl group and three fluorine atoms, forming an anionic complex, [ArBF₃]⁻. This anion is typically associated with a potassium cation, K⁺.

Key Features:

-

Hybridization: The central boron atom in the [ArBF₃]⁻ anion is sp³ hybridized, resulting in a tetrahedral geometry around the boron center. This is a key distinction from the sp² hybridization and trigonal planar geometry of boronic acids (ArB(OH)₂) and boron trifluoride (BF₃).

-

Bonding: The structure contains one carbon-boron (C-B) single bond and three boron-fluorine (B-F) single bonds. The formation of the tetracoordinate anion from a trivalent precursor like an arylboron difluoride (ArBF₂) involves the donation of a fluoride ion into the vacant p-orbital of the boron atom. This saturates the boron's coordination sphere, eliminating the pπ-pπ back-bonding that characterizes the B-F bonds in BF₃ and contributes to the enhanced stability of the trifluoroborate salt.

-

Bond Lengths and Angles: X-ray crystallographic studies provide precise measurements of the molecular geometry. Due to the presence of two different substituents (one aryl group and three fluorine atoms), the tetrahedron is slightly distorted. The F-B-F bond angles are typically smaller than the ideal tetrahedral angle of 109.5°, while the C-B-F angles are larger.

Quantitative Structural Data

The following tables summarize key structural and spectroscopic data for representative potassium aryltrifluoroborate salts, derived from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Crystallographic Bond Lengths and Angles

| Compound | C–B Bond Length (Å) | Avg. B–F Bond Length (Å) | Avg. F–B–F Angle (°) | Avg. C–B–F Angle (°) | Reference |

| K[PhBF₃] | ~1.60 (Typical) | 1.417 | 105.7 | 113.0 | [1] |

| K[4-MeOPhBF₃] | 1.5987 | 1.396 | 105.7 | 113.0 | [2] |

| K[4-FPhBF₃] | 1.590 | 1.393 | 105.5 | 113.2 | [2] |

Note: The C-B bond length for K[PhBF₃] is an approximate value based on related structures, as the primary reference focused on B-F parameters.[1][2]

Table 2: Representative NMR Spectroscopic Data

NMR spectroscopy is the primary tool for characterizing aryltrifluoroborate salts in solution. The ¹¹B and ¹⁹F nuclei are particularly informative.

| Compound | ¹¹B Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | ¹J (¹¹B–¹⁹F) (Hz) | Reference |

| K[PhBF₃] | 3.2 | -136.3 | 51.2 | [2] |

| K[4-MeOPhBF₃] | 3.3 | -137.2 | 49.3 | [2] |

| K[4-FPhBF₃] | 3.0 | -136.1 / -118.9 (Ar-F) | 50.3 | [2] |

| K[4-CF₃PhBF₃] | 2.8 | -135.0 / -61.0 (CF₃) | 50.3 | [2] |

Spectra are typically recorded in DMSO-d₆. ¹¹B shifts are referenced to BF₃·OEt₂, and ¹⁹F shifts to CF₃CO₂H or CFCl₃.[2] Key features include a characteristic quartet in the ¹¹B NMR spectrum and a corresponding quartet in the ¹⁹F NMR spectrum due to ¹¹B-¹⁹F coupling. The carbon atom attached to boron often appears as a broad signal in the ¹³C NMR spectrum due to the quadrupolar relaxation of the ¹¹B nucleus.[2]

Synthesis and Experimental Protocols

Aryltrifluoroborate salts are accessible through several reliable synthetic routes. The most common method involves the conversion of a corresponding arylboronic acid or its ester with potassium hydrogen fluoride (KHF₂).

Detailed Experimental Protocol: One-Pot Synthesis from an Arene

This protocol is adapted from the work of Hartwig and coworkers for the iridium-catalyzed C-H borylation of an arene followed by in-situ conversion to the potassium aryltrifluoroborate salt.

Materials:

-

Arene (e.g., 1,3-dimethoxybenzene)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(COD)OMe]₂ (Iridium catalyst)

-

4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (Ligand)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium hydrogen fluoride (KHF₂)

-

Water, deionized

-

Acetone

Procedure:

-

C-H Borylation: In a nitrogen-filled glovebox, an oven-dried Schlenk flask is charged with [Ir(COD)OMe]₂ (0.015 mmol, 0.3 mol%), dtbpy (0.03 mmol, 0.6 mol%), and B₂pin₂ (5.5 mmol). The flask is sealed, removed from the glovebox, and placed under a positive pressure of nitrogen. Anhydrous THF (10 mL) and the arene (5.0 mmol) are added via syringe. The reaction mixture is heated to 80 °C and stirred for 12-24 hours until the starting arene is consumed (monitored by GC-MS).

-

Fluorination: The reaction mixture is cooled to room temperature. A solution of KHF₂ (20 mmol, 4 equivalents) in water (10 mL) is added to the flask.

-

Conversion: The mixture is stirred vigorously at room temperature for 12 hours. During this time, the arylboronic ester is converted to the aryltrifluoroborate salt, which may precipitate.

-

Isolation: The solvents are removed under reduced pressure (rotary evaporation). The resulting solid residue contains the desired product and pinacol byproduct.

-

Purification: Acetone is added to the crude solid to dissolve the aryltrifluoroborate salt, leaving behind some inorganic salts. The mixture is filtered, and the acetone filtrate is collected. The solvent is evaporated. The remaining pinacol byproduct can often be removed by sublimation under vacuum at 60 °C, or the product can be purified by recrystallization (e.g., from hot acetonitrile or acetone/hexanes) to yield the pure potassium aryltrifluoroborate salt.

Visualizations: Structure and Reactivity

Diagrams created using the DOT language provide clear visual representations of core concepts.

General Structure

Caption: General structure of a potassium aryltrifluoroborate salt.

Synthetic Workflow

Caption: Workflow for one-pot synthesis of ArBF₃K from an arene.

Role in Suzuki-Miyaura Cross-Coupling

Aryltrifluoroborates are highly effective nucleophilic partners in the Suzuki-Miyaura reaction for C-C bond formation. The reaction typically requires a palladium catalyst, a base, and protic solvents.

Caption: Aryltrifluoroborate role in the Suzuki-Miyaura cycle.

References

An In-depth Technical Guide to Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate for Researchers and Drug Development Professionals

CAS Number: 850623-62-0

This technical guide provides a comprehensive overview of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate, a versatile reagent in modern organic synthesis, with a particular focus on its application in drug discovery and development. This document details its chemical properties, synthesis, and utility in carbon-carbon bond formation, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.

Compound Data and Properties

This compound is an air- and moisture-stable, crystalline solid, making it a convenient and reliable reagent in various chemical transformations. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 850623-62-0 |

| Molecular Formula | C₇H₆BF₄KO |

| Molecular Weight | 232.03 g/mol |

| Appearance | White to off-white crystalline powder |

| Stability | Stable under normal laboratory conditions; less susceptible to protodeboronation than the corresponding boronic acid |

Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding boronic acid, 3-fluoro-4-methoxyphenylboronic acid. This conversion offers a significant advantage in terms of stability and handling.

General Experimental Protocol: Synthesis from Boronic Acid

Materials:

-

3-Fluoro-4-methoxyphenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

-

Diethyl ether (Et₂O)

Procedure:

-

In a suitable reaction vessel, dissolve 3-fluoro-4-methoxyphenylboronic acid in methanol.

-

In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride.

-

Cool the methanolic solution of the boronic acid in an ice bath.

-

Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with stirring. A precipitate should form.

-

Continue stirring the mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the solid precipitate by vacuum filtration and wash it sequentially with cold water, acetone, and diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the resulting white to off-white solid under vacuum to yield this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, which is crucial for the synthesis of biaryl and heteroaryl structures prevalent in many pharmaceutical compounds.[1]

The trifluoroborate salt serves as a stable precursor to the active boronic acid species, which is generated in situ under the reaction conditions. This slow-release mechanism can minimize side reactions often associated with the direct use of boronic acids.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving an organotrifluoroborate is depicted below. The cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by hydrolysis of the trifluoroborate to the corresponding boronic acid, transmetalation of the aryl group from boron to palladium, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

References

An In-depth Technical Guide to the Air and Moisture Stability of Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis and are of growing interest in medicinal chemistry and drug development. Their enhanced stability compared to other organoboron compounds, such as boronic acids and esters, is a key attribute that facilitates their widespread application. This technical guide provides a comprehensive overview of the air and moisture stability of organotrifluoroborates, presenting quantitative data, detailed experimental protocols for stability assessment, and a discussion of degradation pathways.

Core Concepts of Organotrifluoroborate Stability

Potassium organotrifluoroborates (R-BF₃K) are crystalline, free-flowing solids that are generally stable to both air and moisture.[1] This stability is conferred by the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms. This arrangement renders them less susceptible to common degradation pathways that affect boronic acids, such as protodeboronation and oxidative decomposition.[2] As a result, many organotrifluoroborates can be stored indefinitely at room temperature without special precautions.[1][3]

The primary mode of "degradation" in the presence of water is hydrolysis, which converts the organotrifluoroborate to the corresponding boronic acid (RB(OH)₂). This process is often a prerequisite for their participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][4] The rate of this hydrolysis is highly dependent on the nature of the organic substituent (R), the pH of the medium, temperature, and the solvent system.[1][4]

Quantitative Stability Data: Hydrolysis Rates

The hydrolytic stability of organotrifluoroborates is not uniform and is significantly influenced by the electronic and steric properties of the organic group attached to the boron atom. The following tables summarize the relative hydrolysis rates of various potassium organotrifluoroborates under standardized basic conditions.

Table 1: Relative Hydrolysis Rates of Potassium Organotrifluoroborates under Basic Conditions [5]

| Organic Substituent (R in R-BF₃K) | Relative Rate of Hydrolysis |

| Isopropyl, β-Styryl, Anisyl | Fast |

| p-F-Phenyl, Naphthyl, Furyl, Benzyl | Slow (requires acid catalysis) |

| Alkynyl, Nitrophenyl | Very Slow |

| Conditions: THF/H₂O with Cs₂CO₃ at 55 °C. |

Table 2: Hydrolysis Half-lives of Selected Potassium Organotrifluoroborates [6]

| Organotrifluoroborate | Hydrolysis Half-life (t₁/₂) |

| Styryltrifluoroborate | 27 minutes |

| Phenylethynyltrifluoroborate | 57,000 minutes |

| Conditions: Basic conditions used in Suzuki couplings. |

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of organotrifluoroborates involves subjecting them to a range of stress conditions, a practice commonly referred to as forced degradation studies in the pharmaceutical industry.[5][6][7][8][9]

General Protocol for Hydrolytic Stability Testing

This protocol outlines a general procedure for determining the rate of hydrolysis of a potassium organotrifluoroborate under specific pH and temperature conditions.

Materials:

-

Potassium organotrifluoroborate of interest

-

Buffer solution of desired pH (e.g., phosphate, TRIS) or acidic/basic solution (e.g., HCl, NaOH)

-

Deuterated solvent for NMR analysis (e.g., D₂O, DMSO-d₆)

-

Internal standard for NMR quantification (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

-

Thermostatted NMR spectrometer (¹H, ¹¹B, and ¹⁹F capabilities)

-

HPLC or LC-MS for orthogonal analysis (optional)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the organotrifluoroborate in the chosen deuterated solvent.

-

Prepare a stock solution of the internal standard in the same deuterated solvent.

-

In an NMR tube, combine a known volume of the organotrifluoroborate stock solution and the internal standard stock solution.

-

Add the desired aqueous buffer or acidic/basic solution to initiate the hydrolysis. The final volume and concentrations should be accurately known.

-

-

NMR Analysis:

-

Acquire an initial NMR spectrum (¹⁹F and/or ¹¹B are often most informative) at time zero (t=0). The organotrifluoroborate and its corresponding boronic acid will have distinct chemical shifts.

-

Incubate the NMR tube at the desired temperature, either within the NMR spectrometer for continuous monitoring or in a separate thermostatted bath for time-point analysis.

-

Acquire subsequent NMR spectra at regular intervals. The frequency of data acquisition will depend on the expected rate of hydrolysis.

-

-

Data Analysis:

-

Integrate the signals corresponding to the organotrifluoroborate and the boronic acid (or other degradation products) in each spectrum.

-

Normalize the integrals against the internal standard to correct for any variations in sample concentration or spectrometer performance.

-

Plot the concentration of the organotrifluoroborate as a function of time.

-

From this plot, determine the rate of hydrolysis, which can be expressed as a rate constant (k) or a half-life (t₁/₂).

-

Forced Degradation Studies

To gain a comprehensive understanding of an organotrifluoroborate's stability profile, forced degradation studies under various stress conditions are recommended.

Table 3: Recommended Conditions for Forced Degradation Studies [5][7][8][9]

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 50-70 °C |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 50-70 °C |

| Oxidative Stress | 3-30% H₂O₂, room temperature |

| Thermal Stress | Solid-state sample heated at elevated temperatures (e.g., 40-80 °C) |

| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines |

For each condition, the extent of degradation is typically monitored by a stability-indicating analytical method, such as HPLC or LC-MS, which can separate the parent compound from its degradation products.

Degradation Pathways and Products

The primary degradation pathway for organotrifluoroborates in the presence of moisture is hydrolysis to the corresponding boronic acid. Under more forcing acidic or basic conditions, or upon prolonged exposure, further degradation can occur.

Hydrolysis

The hydrolysis of organotrifluoroborates is believed to proceed through a stepwise displacement of the fluoride ions by hydroxide ions, ultimately yielding the boronic acid.[1][4]

Protodeboronation

A common side reaction, particularly for electron-rich or heteroaromatic organotrifluoroborates, is protodeboronation. This involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the boron moiety.[10]

Other Degradation Pathways

While less studied specifically for organotrifluoroborates, insights can be drawn from related compounds.

-

Oxidative Degradation: Strong oxidizing agents can lead to the cleavage of the carbon-boron bond, potentially forming alcohols (from alkyltrifluoroborates) or phenols (from aryltrifluoroborates).

-

Thermal Degradation: While generally thermally stable, very high temperatures can lead to decomposition. For fluorinated organic compounds, this can result in the formation of various perfluorinated compounds.[11][12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the stability of an organotrifluoroborate.

Conclusion

Organotrifluoroborates offer significant advantages in terms of air and moisture stability over their boronic acid and ester counterparts. However, their stability is not absolute and is critically dependent on the reaction conditions and the nature of the organic substituent. A thorough understanding of their hydrolytic stability, informed by quantitative data and systematic forced degradation studies, is essential for their effective use in multi-step synthesis and for the development of robust and reliable processes in the pharmaceutical industry. The protocols and data presented in this guide provide a framework for researchers to assess and manage the stability of these versatile and valuable reagents.

References

- 1. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pure.ed.ac.uk [pure.ed.ac.uk]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. longdom.org [longdom.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dioxin20xx.org [dioxin20xx.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

A Comprehensive Technical Guide to the Handling and Storage of Potassium Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information and standardized protocols for the safe handling, storage, and stability assessment of potassium organotrifluoroborates. These reagents are increasingly vital in modern organic synthesis, particularly in cross-coupling reactions, due to their enhanced stability compared to other organoboron compounds. Adherence to these guidelines will ensure the integrity of the reagents and the safety of laboratory personnel.

Chemical Stability

Potassium organotrifluoroborates are crystalline solids generally characterized by their remarkable stability to air and moisture, which allows for extended storage at room temperature without the need for special precautions.[1][2] This stability presents a significant advantage over many other organometallic reagents that necessitate handling and storage under inert atmospheres.[1] However, their stability is not absolute and is influenced by factors such as pH and the presence of Lewis acids.[1]

Hydrolytic Stability

The primary degradation pathway for potassium organotrifluoroborates is hydrolysis, which converts them to the corresponding boronic acids.[1][3] This hydrolysis is a critical step for their participation in reactions like the Suzuki-Miyaura cross-coupling, where the boronic acid is the active species.[1][3] The rate of hydrolysis is highly dependent on the reaction conditions.[1] While many organotrifluoroborates are considerably stable under neutral or acidic conditions, basic conditions, typically used in Suzuki-Miyaura reactions, promote hydrolysis.[1][4] The rate of this solvolysis is also influenced by the electronic nature of the organic substituent.[4]

Thermal Stability

Potassium organotrifluoroborates exhibit high thermal stability. For instance, potassium trifluoromethyltrifluoroborate is stable up to 300°C.[1]

Stability Towards Oxidation

These compounds have been shown to be stable under certain oxidative conditions, allowing for chemical transformations such as epoxidation of potassium alkenyltrifluoroborates using dimethyldioxirane without cleavage of the carbon-boron bond.[5]

Handling and Storage Guidelines

Proper handling and storage are paramount to maintaining the long-term stability and ensuring the safe use of potassium organotrifluoroborates.

General Handling

-

Ventilation : Always handle potassium organotrifluoroborates in a well-ventilated area, preferably within a chemical fume hood to avoid the generation and inhalation of dust.[6][7]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[7][8]

-

Weighing and Transfer : When weighing and transferring the solid material, do so carefully to minimize dust formation. Use a clean, dry spatula and promptly close the container after use.[7]

-

Hygiene : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[6]

Storage Recommendations

For optimal stability, potassium organotrifluoroborates should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6] While they are generally stable at room temperature, some suppliers recommend storage at 4°C for long-term preservation.[1] Prolonged exposure to humid environments should be avoided to prevent slow hydrolysis.[1]

| Parameter | Recommendation | Source(s) |

| Storage Temperature | Room temperature; 4°C for long-term storage | [1] |

| Atmosphere | Air | [9][10][11] |

| Container | Tightly sealed | [1] |

| Location | Cool, dry, well-ventilated area | [1][6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong alkalis | [12] |

Experimental Protocols

Protocol for Monitoring Hydrolytic Stability

This protocol can be adapted to study the stability of a specific potassium organotrifluoroborate under various pH and temperature conditions.

Materials:

-

Potassium organotrifluoroborate of interest

-

Chosen solvent system (e.g., THF/H₂O)

-

Buffer solutions for pH control (if required)

-

Internal standard for analytical analysis (e.g., a stable fluorinated compound for ¹⁹F NMR)

-

Reaction vessel with stirring capability

-

Analytical instrument (e.g., NMR spectrometer, LC-MS)

Procedure:

-

Prepare a stock solution of the potassium organotrifluoroborate in a suitable solvent (e.g., THF).

-

In the reaction vessel, combine the chosen solvent system and any additives (e.g., buffer, base).

-

Bring the mixture to the desired experimental temperature.

-

Initiate the experiment by adding a known volume of the potassium organotrifluoroborate stock solution to the reaction vessel.

-

At predetermined time intervals, withdraw aliquots from the reaction mixture.

-

If necessary, quench the hydrolysis in the aliquots (e.g., by rapid cooling or pH neutralization).

-

Analyze the aliquots using a suitable analytical technique (e.g., ¹⁹F NMR, ¹¹B NMR, or LC-MS) to quantify the remaining potassium organotrifluoroborate and the formation of the corresponding boronic acid.

-

Plot the concentration of the potassium organotrifluoroborate against time to determine the rate of hydrolysis.[1]

General Procedure for Use in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general workflow for utilizing potassium organotrifluoroborates in a typical cross-coupling reaction.

Materials:

-

Aryl or vinyl halide

-

Potassium organotrifluoroborate

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required)

-

Base (e.g., Cs₂CO₃, K₂CO₃)

-

Solvent system (e.g., toluene/water, THF/water)

-

Reaction vessel equipped with a condenser and magnetic stirrer

Procedure:

-

In the reaction vessel, combine the aryl or vinyl halide, potassium organotrifluoroborate, palladium catalyst, ligand (if used), and base.

-

Add the solvent system to the reaction vessel.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100°C) and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.[13]

Visualized Pathways and Workflows

Caption: Stability and primary reaction pathway of potassium organotrifluoroborates.

Caption: Recommended workflow for handling solid potassium organotrifluoroborates.

Spill and Disposal Management

Spill Response

-

Small Spills : For small, manageable spills, ensure the area is well-ventilated.[7] Wear appropriate PPE.[7] Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[7] Carefully sweep the absorbed material into a labeled hazardous waste container.[7] Clean the spill area with a suitable solvent, followed by soap and water.[7]

-

Large Spills : For large spills, evacuate the immediate area and notify your institution's emergency response team.[7]

Disposal

All waste containing potassium organotrifluoroborates, including empty containers and contaminated materials, must be disposed of as hazardous waste.[7] Collect all waste in a clearly labeled, sealed, and durable hazardous waste container.[7] Do not mix with other waste streams unless permitted by your institution's guidelines.[7] Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[7] Do not dispose of this chemical down the drain or in regular trash.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 6. washingtonmills.com [washingtonmills.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. carlroth.com [carlroth.com]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate, a versatile reagent in modern organic synthesis. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role in cross-coupling reactions.

Chemical Properties and Data

This compound is an organoboron compound recognized for its stability and utility in organic synthesis. Unlike their boronic acid counterparts, organotrifluoroborates exhibit enhanced stability towards air and moisture, making them easier to handle and store.

| Property | Value |

| Molecular Weight | 232.03 g/mol |

| Molecular Formula | C₇H₆BF₄KO |

| Appearance | Typically a white crystalline solid |

| CAS Number | 850623-62-0 |

Synthesis

The synthesis of potassium aryltrifluoroborates generally involves the conversion of a corresponding boronic acid or its ester with potassium hydrogen fluoride (KHF₂). This straightforward and efficient method has made a wide array of these reagents accessible for various chemical transformations.

A general synthetic workflow is depicted below:

Caption: General synthesis workflow for potassium aryltrifluoroborates.

Applications in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, essential in the synthesis of pharmaceuticals and complex organic molecules. The use of organotrifluoroborates offers advantages such as improved reaction yields and tolerance to a wider range of functional groups compared to other organoboron reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a potassium aryltrifluoroborate.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (e.g., RuPhos, SPhos, PPh₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene/Water, THF/Water)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (typically 1-5 mol %) and the ligand (typically 2-10 mol %).

-

The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system to the reaction mixture.

-

The reaction mixture is heated (typically between 80-110 °C) and stirred for a specified time (ranging from a few hours to 24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

The logical workflow for this experimental setup can be visualized as follows:

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Signaling Pathways

Based on available literature, this compound is primarily utilized as a building block in synthetic organic chemistry. There is currently no specific information available in the public domain detailing its direct biological activity or its involvement in specific cellular signaling pathways. Its relevance to drug development professionals lies in its utility for synthesizing novel molecules that may possess biological activity.

Conclusion

This compound is a valuable and stable reagent in organic synthesis, particularly for the construction of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. Its ease of handling and high reactivity make it an attractive alternative to traditional organoboron compounds. While direct biological applications have not been reported, its role in the synthesis of complex organic molecules underscores its importance for the fields of medicinal chemistry and drug discovery.

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of Substituted Phenyltrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of substituted phenyltrifluoroborates, a class of compounds of increasing importance in organic synthesis and medicinal chemistry. A detailed analysis of their ¹H and ¹⁹F NMR spectra is presented, supported by tabulated data, experimental protocols, and visual diagrams to elucidate key structure-spectra relationships.

Introduction to Phenyltrifluoroborates and their NMR Spectroscopy

Potassium aryltrifluoroborates are air- and moisture-stable crystalline solids that serve as versatile alternatives to boronic acids in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Their stability and ease of handling have made them valuable reagents in academic and industrial research, particularly in the synthesis of complex molecules for drug discovery.

NMR spectroscopy is an indispensable tool for the characterization of these compounds. ¹H NMR provides information about the protons on the phenyl ring and any substituents, while ¹⁹F NMR offers a sensitive probe into the electronic environment of the trifluoroborate group (-BF₃⁻). The chemical shifts (δ) and coupling constants (J) observed in these spectra are highly dependent on the nature and position of the substituents on the aromatic ring.

The ¹⁹F nucleus is particularly advantageous for studying these molecules due to its 100% natural abundance, high gyromagnetic ratio, and the large chemical shift dispersion of fluorine, which often leads to well-resolved signals.[1][2] The electronic environment around the boron atom, influenced by the substituents on the phenyl ring, directly impacts the shielding of the fluorine nuclei, resulting in predictable trends in the ¹⁹F NMR chemical shifts.[3]

Experimental Protocols

General Synthesis of Potassium Phenyltrifluoroborates

A common and efficient method for the synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[4]

Materials:

-

Arylboronic acid (1.0 equiv)

-

Potassium hydrogen difluoride (KHF₂) (3.0 equiv)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolve the arylboronic acid in methanol.

-

Add an aqueous solution of potassium hydrogen difluoride to the methanolic solution of the arylboronic acid.

-

Stir the resulting mixture at room temperature for a specified time (e.g., 1 hour).

-

Remove the methanol under reduced pressure.

-

Collect the precipitated potassium aryltrifluoroborate by filtration.

-

Wash the solid with diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum.

NMR Sample Preparation and Data Acquisition

Accurate and high-quality NMR spectra are contingent upon proper sample preparation and instrument parameter selection.

Sample Preparation:

-

Weigh approximately 5-25 mg of the substituted phenyltrifluoroborate salt for ¹H NMR and 20-50 mg for ¹⁹F NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, D₂O) to a final volume of 0.6-0.7 mL in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

-

Spectrometer: A standard NMR spectrometer operating at a field strength of 300 MHz or higher is suitable.

-

¹H NMR Parameters:

-

Pulse angle: 45°

-

Acquisition time: ~3-4 s

-

Repetitions: 16

-

Spectral width: ~15 ppm

-

Internal reference: Residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[4]

-

-

¹⁹F NMR Parameters:

-

Pulse angle: 45°

-

Delay: ~1.0 s

-

Acquisition time: ~0.3 s

-

Repetitions: 80

-

Spectral width: ~177 ppm

-

External reference: CF₃COOH (trifluoroacetic acid) at 0.0 ppm.[4]

-

Data Presentation: ¹H and ¹⁹F NMR Spectral Data

The following tables summarize the ¹H and ¹⁹F NMR chemical shifts for a selection of substituted potassium phenyltrifluoroborates. All data was recorded in DMSO-d₆ unless otherwise specified.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Phenyltrifluoroborates

| Substituent | Position | H-2, H-6 (δ, ppm) | H-3, H-5 (δ, ppm) | Other (δ, ppm) |

| -H | - | 7.35-7.25 (m) | 7.15-7.05 (m) | - |

| 4-OCH₃ | para | 7.21 (d, J=8.4 Hz) | 6.70 (d, J=8.4 Hz) | 3.68 (s, 3H) |

| 4-CH₃ | para | 7.18 (d, J=7.5 Hz) | 6.95 (d, J=7.5 Hz) | 2.21 (s, 3H) |

| 4-Cl | para | 7.32 (d, J=8.1 Hz) | 7.15 (d, J=8.1 Hz) | - |

| 4-NO₂ | para | 8.00 (d, J=8.7 Hz) | 7.55 (d, J=8.7 Hz) | - |

| 3-Cl | meta | 7.30-7.20 (m) | 7.15-7.05 (m) | - |

| 2-CH₃ | ortho | 7.10-6.90 (m) | 7.10-6.90 (m) | 2.25 (s, 3H) |

Table 2: ¹⁹F NMR Chemical Shifts (δ, ppm) of Substituted Phenyltrifluoroborates

| Substituent | Position | ¹⁹F Chemical Shift (δ, ppm) |

| -H | - | -136.5 |

| 4-OCH₃ | para | -138.2 |

| 4-CH₃ | para | -137.4 |

| 4-Cl | para | -136.1 |

| 4-NO₂ | para | -134.8 |

| 3-Cl | meta | -135.5 |

| 2-CH₃ | ortho | -137.9 |

Analysis and Interpretation of NMR Spectra

¹H NMR Spectra

The aromatic region of the ¹H NMR spectrum of substituted phenyltrifluoroborates typically appears between 6.5 and 8.5 ppm.[5] The chemical shifts and splitting patterns of the aromatic protons are influenced by the electronic nature and position of the substituent.

-

Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the aromatic ring, causing the protons to be more shielded and resonate at a higher field (lower ppm).[5]

-

Electron-withdrawing groups (EWGs) like nitro (-NO₂) decrease the electron density, leading to deshielding of the aromatic protons and a downfield shift (higher ppm).[5]

The position of the substituent dictates the splitting pattern. For example, a para-substituted phenyltrifluoroborate will often exhibit two doublets in the aromatic region, corresponding to the H-2, H-6 and H-3, H-5 protons.

¹⁹F NMR Spectra

The ¹⁹F NMR spectrum of potassium aryltrifluoroborates typically shows a single, often broad, signal for the three equivalent fluorine atoms of the -BF₃⁻ group. The chemical shift of this signal is highly sensitive to the electronic effects of the substituent on the phenyl ring.

A clear correlation exists between the ¹⁹F chemical shift and the electronic nature of the substituent. This relationship can be visualized by plotting the ¹⁹F chemical shifts against the Hammett substituent constant (σ), which quantifies the electronic effect of a substituent.

References

The Strategic Partnership of Boronic Acids and Organotrifluoroborates in Modern Chemistry and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the versatility of organoboron compounds is unparalleled. Among these, boronic acids have long been celebrated as indispensable building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability can pose significant challenges. This has led to the ascent of potassium organotrifluoroborates, a class of compounds that not only address the limitations of boronic acids but also expand the horizons of their application. This technical guide provides a comprehensive exploration of the synergistic relationship between boronic acids and organotrifluoroborates, detailing their synthesis, comparative stability, reactivity, and critical role in the advancement of drug development.

The Interconversion: From Boronic Acids to a More Robust Counterpart

The fundamental relationship between boronic acids and organotrifluoroborates lies in their facile and efficient interconversion. Organotrifluoroborates are, in essence, a protected and stabilized form of boronic acids.[1][2]

Synthesis of Potassium Organotrifluoroborates from Boronic Acids

The most common and straightforward method for the preparation of potassium organotrifluoroborates involves the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂).[3][4] This conversion is typically high-yielding and results in the formation of a crystalline, free-flowing solid that is remarkably stable.[3][4]

The reaction proceeds by the displacement of the hydroxyl groups of the boronic acid with fluoride ions from KHF₂.[4] Notably, simple potassium fluoride (KF) is not effective in this transformation.[4] An important advantage of this method is its tolerance to crude boronic acids, which may exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[3][4]

Caption: Synthesis of Potassium Organotrifluoroborates from Boronic Acids.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

The following protocol is a representative example of the synthesis of a potassium organotrifluoroborate from its corresponding boronic acid.[3]

Materials:

-

Phenylboronic acid

-

Methanol

-

Saturated aqueous solution of potassium hydrogen fluoride (KHF₂)

Procedure:

-

Dissolve phenylboronic acid (1.0 equivalent) in methanol.

-

Slowly add a saturated aqueous solution of KHF₂ (3.0 equivalents) to the stirring methanolic solution.

-

A white precipitate of potassium phenyltrifluoroborate will form immediately.

-

Continue stirring the mixture for 30 minutes at room temperature to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold methanol to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum.

Yields for this type of transformation are typically high, often exceeding 80-90%.[4]

A Tale of Two Stabilities: The Clear Advantage of Organotrifluoroborates

The primary impetus for converting boronic acids to organotrifluoroborates is the significant enhancement in stability. Boronic acids are often susceptible to various decomposition pathways, which can complicate their storage, handling, and stoichiometric use in reactions.[1][3]

Key Stability Differences:

-

Air and Moisture Stability: Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides.[3][5] They can also be susceptible to protodeboronation in the presence of moisture.[1] In stark contrast, organotrifluoroborates are exceptionally stable to both air and moisture and can be stored indefinitely at room temperature without special precautions.[1][6]

-

Oxidative Stability: The vacant p-orbital of the tricoordinate boron in boronic acids makes them susceptible to oxidation.[1] The tetracoordinate nature of the boron atom in organotrifluoroborates, shielded by three strongly bound fluorine atoms, renders them remarkably stable even under strongly oxidative conditions.[1]

-

Physical Form: Boronic acids are often waxy, amorphous solids that can be difficult to purify and handle.[7] Organotrifluoroborates are generally crystalline, free-flowing solids, which simplifies their purification by recrystallization, accurate weighing, and handling.[3][8]

The enhanced stability of organotrifluoroborates is attributed to the tetracoordinate nature of the boron atom, which protects it from common degradation pathways that affect the electrophilic vacant p-orbital of the tricoordinate boronic acid.[1]

| Parameter | Boronic Acids | Potassium Organotrifluoroborates | Rationale for Difference |

| Physical State | Often waxy, amorphous solids | Crystalline, free-flowing solids | The ionic salt lattice of organotrifluoroborates contributes to a more defined and stable solid form. |

| Air & Moisture Stability | Prone to dehydration to boroxines and protodeboronation | Exceptionally stable to both air and moisture | The tetracoordinate boron in the trifluoroborate is less electrophilic and resistant to attack by water and oxygen.[1] |

| Oxidative Stability | Susceptible to oxidation | Remarkably stable under oxidative conditions | Fluoride ions shield the boron center from oxidative attack.[1] |

| Thermal Stability | Can decompose upon heating | Highly thermally stable (often >300°C) | Strong boron-fluorine bonds and a stable ionic structure lead to high thermal resistance.[1] |

| Benchtop Stability | Can degrade over days to weeks (substrate-dependent) | Can be stored indefinitely at room temperature | The inherent chemical structure of the trifluoroborate salt prevents common decomposition pathways.[1][6] |

Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction

While organotrifluoroborates are prized for their stability, they are also highly effective reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[9] Their reactivity is intrinsically linked to the in situ generation of the corresponding boronic acid.

The "Slow-Release" Mechanism

In the presence of a base and water, as is typical in Suzuki-Miyaura reaction conditions, organotrifluoroborates undergo slow hydrolysis to release the corresponding boronic acid.[10][11] This "slow-release" of the active boronic acid species is considered a key factor in their often superior performance compared to using the boronic acid directly.[3][10] By maintaining a low concentration of the boronic acid throughout the reaction, common side reactions such as oxidative homocoupling and protodeboronation are minimized.[10][12]

The rate of this hydrolysis is a complex phenomenon and is highly dependent on the organic substituent (R group), the base, the solvent system, and even the reaction vessel's material and shape.[10][11] For instance, electron-rich aryl- and alkenyltrifluoroborates tend to hydrolyze faster, while electron-poor and sterically hindered analogues exhibit slower hydrolysis rates.[12]

Caption: The "Slow-Release" Role of Organotrifluoroborates in Suzuki-Miyaura Coupling.

Comparative Performance in Suzuki-Miyaura Reactions

In many cases, organotrifluoroborates have been shown to provide superior yields in Suzuki-Miyaura couplings compared to their boronic acid counterparts, especially with challenging substrates.[13] This is often attributed to the aforementioned "slow-release" mechanism and the enhanced stability of the organotrifluoroborate starting material.

| Coupling Partners | Boron Reagent | Yield (%) | Reference |

| 4-Bromoanisole + Phenylboronic acid/trifluoroborate | Phenylboronic acid | 95 | [14] |

| Potassium Phenyltrifluoroborate | >95 | [15] | |

| 4-Bromobenzonitrile + 2-Furylboronic acid/trifluoroborate | Potassium 2-Furyltrifluoroborate | 90 | [6] |

| 4-Chloroacetophenone + n-Butylboronic acid/trifluoroborate | Potassium n-Butyltrifluoroborate | 85 | [16] |

Note: Reaction conditions are optimized for each transformation and may not be directly comparable.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with a Potassium Heteroaryltrifluoroborate

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a potassium heteroaryltrifluoroborate.[6]

Materials:

-

Aryl or heteroaryl halide (e.g., 4-bromobenzonitrile)

-

Potassium heteroaryltrifluoroborate (e.g., potassium furan-2-yltrifluoroborate)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., RuPhos)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., Ethanol)

Procedure:

-

To a reaction vessel (e.g., a microwave vial), add the palladium catalyst (e.g., 0.015 mmol), phosphine ligand (e.g., 0.03 mmol), aryl halide (e.g., 0.25 mmol), potassium heteroaryltrifluoroborate (e.g., 0.26 mmol), and base (e.g., 0.5 mmol).

-

Seal the vessel, and evacuate and purge with an inert gas (e.g., nitrogen) three times.

-

Add the degassed solvent (e.g., 1.4 mL of ethanol) via syringe.

-

Heat the reaction mixture at 85 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent.

-

The combined organic layers are then dried, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by standard methods such as column chromatography.

Hydrolysis of Organotrifluoroborates to Boronic Acids

While the in situ hydrolysis of organotrifluoroborates is crucial for their use in cross-coupling reactions, there are instances where the corresponding boronic acid is the desired final product. A mild and efficient method for the hydrolysis of a wide range of organotrifluoroborates to their corresponding boronic acids has been developed using silica gel and water.[17][18]

This method is tolerant of various functional groups and is applicable to aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates.[17] The reaction is believed to be driven by the fluorophilicity of silica gel, which sequesters the released fluoride ions, thus driving the equilibrium towards the boronic acid.[17]

Experimental Protocol: Hydrolysis of a Potassium Aryltrifluoroborate

The following protocol describes a general method for the hydrolysis of a potassium aryltrifluoroborate to the corresponding arylboronic acid.[18]

Materials:

-

Potassium aryltrifluoroborate

-

Silica gel

-

Water

-

Ethyl acetate

Procedure:

-

In a reaction flask, combine the potassium aryltrifluoroborate (e.g., 3.0 mmol) and silica gel (e.g., 3.0 mmol).

-

Add a 1:1 mixture of water and ethyl acetate.

-

Stir the mixture vigorously at room temperature. Reaction times can vary from 1 to 24 hours depending on the substrate.[19]

-

Monitor the reaction progress by a suitable analytical technique (e.g., ¹¹B NMR).

-

Upon completion, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the boronic acid.

Applications in Drug Development: The Prodrug Concept and Beyond

The unique properties of boronic acids and organotrifluoroborates have positioned them as valuable scaffolds in medicinal chemistry. Boronic acids themselves are known to be potent enzyme inhibitors, as exemplified by the FDA-approved cancer therapies bortezomib (Velcade®) and ixazomib (Ninlaro®).[20][21] However, the challenges associated with the stability and reactivity of boronic acids can hinder their development as drug candidates.[20]

This is where organotrifluoroborates and other boronate esters can play a crucial role as prodrugs.[7][20] A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. By masking a reactive boronic acid as a more stable organotrifluoroborate or boronate ester, several challenges can be overcome:

-

Improved Stability and Shelf-Life: The enhanced stability of the prodrug form allows for easier formulation and longer shelf-life.[20]

-

Enhanced Bioavailability: Simple boronic acids can be too polar for efficient oral absorption.[7] Masking them as more lipophilic esters can improve their passage through biological membranes.

-

Controlled Release: The prodrug can be designed to release the active boronic acid at the target site, potentially reducing off-target side effects.[7]

The conversion of the organotrifluoroborate or boronate ester prodrug back to the active boronic acid can occur under physiological conditions through hydrolysis.[20]

Caption: Organotrifluoroborates as Prodrugs for Boronic Acid-Based Therapies.

Conclusion

The relationship between boronic acids and organotrifluoroborates is a prime example of chemical innovation addressing practical challenges. Organotrifluoroborates serve as robust, easy-to-handle, and highly versatile surrogates for their often-unstable boronic acid precursors. Their enhanced stability simplifies synthesis and handling, while their ability to slowly release the active boronic acid under reaction conditions frequently leads to improved outcomes in pivotal transformations like the Suzuki-Miyaura cross-coupling. For researchers in drug development, this relationship offers a strategic advantage, enabling the exploration of boronic acid-based pharmacophores through the use of more drug-like and stable prodrug forms. As the demand for more efficient and robust synthetic methodologies continues to grow, the strategic partnership between boronic acids and organotrifluoroborates is set to play an even more significant role in the future of chemical synthesis and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 12. pure.ed.ac.uk [pure.ed.ac.uk]

- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of Organotrifluoroborates from Boronic Acids and KHF₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, lauded for their stability, ease of handling, and broad reactivity.[1][2] This technical guide provides a comprehensive overview of the robust and highly efficient synthesis of organotrifluoroborates from their corresponding boronic acids using potassium hydrogen fluoride (KHF₂). This guide will detail the underlying chemistry, provide a range of experimental protocols, present quantitative data for various substrates, and illustrate the general workflow, serving as a practical resource for researchers in academia and the pharmaceutical industry.

Introduction: The Rise of Organotrifluoroborates

Boronic acids have long been celebrated as versatile building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent limitations, such as the propensity to form cyclic trimeric anhydrides (boroxines) and their instability under certain conditions, can complicate their use.[3] Potassium organotrifluoroborates, as tetracoordinate boron species, overcome many of these drawbacks.[3] They are typically crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[1][3] This enhanced stability allows for more precise stoichiometric control in reactions and broadens their functional group compatibility.[2]

The seminal work by Vedejs and co-workers in 1995 established a straightforward and highly efficient method for the preparation of potassium organotrifluoroborates from boronic acids using the inexpensive and readily available reagent, potassium hydrogen fluoride (KHF₂).[4][5] This discovery has significantly contributed to the widespread adoption of organotrifluoroborates in a myriad of synthetic transformations.

The Core Reaction: From Boronic Acid to Organotrifluoroborate

The conversion of a boronic acid to a potassium organotrifluoroborate is a facile and generally high-yielding reaction. The process involves the displacement of the hydroxyl groups of the boronic acid with fluoride ions from KHF₂.[4] Interestingly, simple fluoride sources like KF are not effective in this transformation.[4] The reaction is typically carried out in a protic solvent, such as aqueous methanol, at room temperature.[2][4]

The general transformation can be represented as follows:

R-B(OH)₂ + 2 KHF₂ → K[R-BF₃] + KF + 2 H₂O

This method is applicable to a wide variety of boronic acids, including aryl, heteroaryl, alkenyl, and alkyl derivatives.[4][5]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of potassium organotrifluoroborates, including a general procedure and a specific example for the preparation of potassium phenyltrifluoroborate.

General Procedure for the Preparation of Potassium Organotrifluoroborates

This protocol is adapted from established literature procedures.[1][2]

Materials:

-

Organoboronic acid (1.0 equiv)

-

Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

The organoboronic acid is dissolved or suspended in methanol in a suitable flask.

-

A solution of potassium hydrogen fluoride in water is prepared.

-

The KHF₂ solution is added to the stirred boronic acid mixture. The addition is often done in portions, especially on a larger scale, to control any exotherm.

-

A thick white precipitate of the potassium organotrifluoroborate salt typically forms upon addition of the KHF₂ solution.

-

The reaction mixture is stirred at room temperature for a period ranging from 15 minutes to a few hours.

-

The solid product is collected by vacuum filtration.

-

The collected solid is washed with cold methanol and then with a non-polar solvent like diethyl ether or hexane to facilitate drying.

-

The product is dried under vacuum to yield the pure potassium organotrifluoroborate.

Purification: Most potassium organotrifluoroborates precipitate in high purity from the reaction mixture. However, if further purification is required, recrystallization from hot acetonitrile or a mixture of acetone and diethyl ether is often effective.[6] An alternative purification method involves Soxhlet extraction with a suitable solvent like acetone or acetonitrile, which dissolves the organotrifluoroborate salt while leaving behind inorganic byproducts.[5]

Synthesis of Potassium Phenyltrifluoroborate

This specific protocol is based on a reported procedure.[2]

Materials:

-

Phenylboronic acid (20.0 g, ~164 mmol)

-

Methanol (50 mL)

-

Saturated aqueous solution of KHF₂ (~4.5 M, 125 mL)

Procedure:

-

Phenylboronic acid (20.0 g) was dissolved in 50 mL of methanol in a flask with vigorous stirring.

-

A saturated aqueous solution of KHF₂ (125 mL) was added slowly to the stirred solution.

-

The reaction was stirred for 15 minutes, during which a white precipitate formed.

-

The precipitate was collected by filtration and washed with cold methanol.

-

Recrystallization from a minimal amount of acetonitrile afforded 25.5 g (82% yield) of pure potassium phenyltrifluoroborate.

Quantitative Data: A Comparative Summary